4-Amino-2,2-difluoro-1,3-benzodioxole
Overview
Description
4-Amino-2,2-difluoro-1,3-benzodioxole is a useful research compound. Its molecular formula is C7H5F2NO2 and its molecular weight is 173.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organometallic Methodology
4-Amino-2,2-difluoro-1,3-benzodioxole, due to its acidic nature, is a prime candidate for transformation into a variety of derivatives through organometallic methodology. This includes reactions with different types of electrophiles and nucleophiles, leading to the synthesis of diverse compounds such as ketones, amines, and acids (Schlosser, Gorecka, & Castagnetti, 2003).
Synthesis of Pyridine Derivatives
A noteworthy application is the synthesis of pyridine derivatives from this compound, which has implications in medicinal chemistry. The derivatives created from this compound show potential for further functionalization, expanding its utility in drug development (Catalani, Paio, & Perugini, 2010).
Structural Elaboration in Organic Chemistry
The compound is also instrumental in structural elaboration in organic chemistry, particularly in processes like heavy-halogen migrations. This enables the creation of complex molecular structures with potential applications in various fields of chemistry (Gorecka, Leroux, & Schlosser, 2004).
Radiotracer Development
This compound has been used in the synthesis of carbon-11-labeled compounds, which are significant in the development of PET radiotracers for imaging diseases like Alzheimer's (Gao, Wang, & Zheng, 2018).
Safety and Hazards
When handling 4-Amino-2,2-difluoro-1,3-benzodioxole, it is recommended to wear personal protective equipment/face protection . It should not get in eyes, on skin, or on clothing . Use only under a chemical fume hood . Do not breathe mist/vapors/spray . Do not ingest . If swallowed then seek immediate medical assistance .
Future Directions
Mechanism of Action
Target of Action
It’s known that this compound is used in organic synthesis .
Mode of Action
The mode of action of 4-Amino-2,2-difluoro-1,3-benzodioxole involves its interaction with the enzyme toluene dioxygenase, which is found in Pseudomonas putida F1 . This enzyme oxidizes the compound to DFBD-4,5-dihydrodiol .
Biochemical Pathways
The biochemical pathway involves the oxidation of this compound to DFBD-4,5-dihydrodiol by toluene dioxygenase . The dihydrodiol can then be further oxidized to 4,5-dihydroxy-DFBD via the dihydrodiol dehydrogenase from P. putida F1 . The dihydrodiol dehydrates with acid to yield a mixture of 4-hydroxy-DFBD and 5-hydroxy-DFBD .
Result of Action
The result of the action of this compound is the production of 4-hydroxy-DFBD and 5-hydroxy-DFBD . These metabolites retain the difluoromethylene group .
Action Environment
The action of this compound is influenced by environmental factors. For instance, it should be stored in cool, dry conditions in a sealed container and is incompatible with oxidizing agents . It’s also important to note that the compound is used in organic synthesis, and its action may vary depending on the specific conditions of the reaction .
Properties
IUPAC Name |
2,2-difluoro-1,3-benzodioxol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-7(9)11-5-3-1-2-4(10)6(5)12-7/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIKYXZKSIARLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371682 | |
Record name | 4-AMINO-2,2-DIFLUORO-1,3-BENZODIOXOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106876-54-4 | |
Record name | 4-AMINO-2,2-DIFLUORO-1,3-BENZODIOXOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-difluoro-1,3-dioxaindan-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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